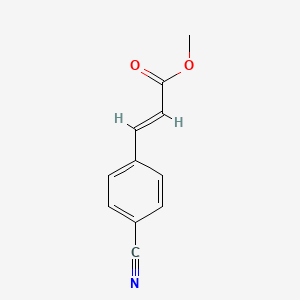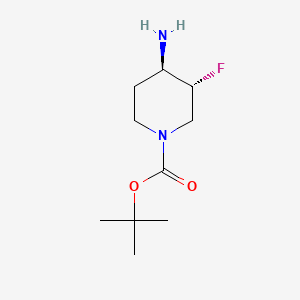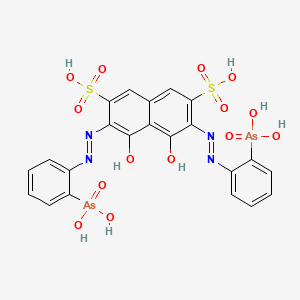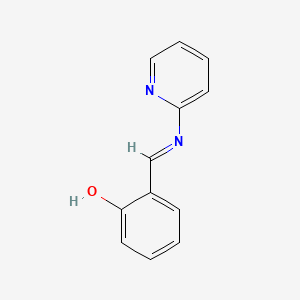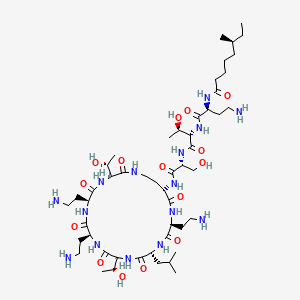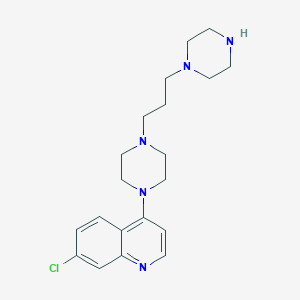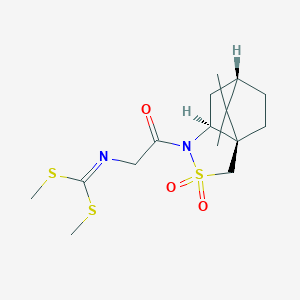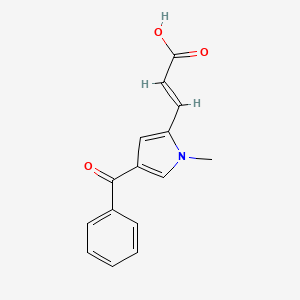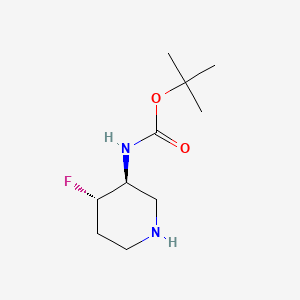
Sulfopyruvic Acid Dilithium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfopyruvic Acid Dilithium Salt refers to the dilithium salt form of β-Sulfopyruvic acid, a compound that can be synthesized from bromopyruvic acid and sodium sulfite. This compound serves as a substrate for various enzymatic reactions and has been explored in the context of its chemical and physical properties, synthesis methods, molecular structure, and chemical reactions (Weinstein & Griffith, 1986).
Synthesis Analysis
β-Sulfopyruvic acid is synthesized with a yield greater than 90% by reacting bromopyruvic acid with sodium sulfite. It can also be enzymatically synthesized using a transamination process involving cysteinesulfonate and alpha-ketoglutarate. The compound is isolated as a stable, water-soluble dilithium salt, highlighting efficient synthesis pathways for both chemical and enzymatic production processes (Weinstein & Griffith, 1986).
Molecular Structure Analysis
The molecular structure of sulfopyruvic acid dilithium salt involves a sulfonic acid group attached to a pyruvic acid backbone. This structure contributes to its reactivity and stability as a dilithium salt, facilitating its role in various chemical reactions. While specific studies on its molecular structure are limited, the known chemical structure forms the basis for its reactivity and interactions with other molecules.
Chemical Reactions and Properties
Sulfopyruvic acid dilithium salt serves as an alternative substrate for mitochondrial malate dehydrogenase, demonstrating its involvement in metabolic pathways. Its reactivity was observed with an apparent Km of 6.3 mM and a Vmax about 40% of that with oxaloacetate, indicating its potential utility in biochemical assays and studies (Weinstein & Griffith, 1986).
Physical Properties Analysis
Research focusing directly on the physical properties of sulfopyruvic acid dilithium salt is sparse. However, its description as a stable, water-soluble salt suggests that it possesses characteristics conducive to biological studies and chemical analyses. Its solubility in water implies a degree of versatility in laboratory applications.
Chemical Properties Analysis
The chemical properties of sulfopyruvic acid dilithium salt, including its reactivity as a substrate for enzymatic reactions, highlight its biochemical significance. Its ability to undergo reduction by mitochondrial malate dehydrogenase and serve as a substrate in spectrophotometric assays underlines its chemical versatility and utility in research contexts (Weinstein & Griffith, 1986).
科学的研究の応用
Asymmetric Sulfinylation Reagents
Sulfopyruvic Acid Dilithium Salt is instrumental in asymmetric sulfinylation reactions. A study demonstrated that primary dialkylmagnesium compounds, when reacted with diarylsulfoxides and promoted by the dilithium salt of (S)-BINOL, resulted in alkyl aryl sulfoxides with high yields and enantiomeric excess, highlighting its potential in asymmetric synthesis (Ruppenthal & Brückner, 2015).
Enhancing Lithium-Ion Batteries
In lithium-ion batteries, a 3,4-dihydroxybenzoic acid dilithium salt has been proposed as a cathode additive. This additive compensates for lithium loss by extracting Li+ from the salt, making the battery both safer and greener by ensuring no remaining material is left behind, contributing to battery efficiency and environmental sustainability (Wang et al., 2019).
Electrolytes in Rechargeable Lithium Batteries
Various dilithium salts, including those based on bis[(perfluoroalkyl)sulfonyl]diimide dianions, are synthesized and characterized for use in polyethylene-oxide-based solid polymer electrolytes for rechargeable lithium batteries. These studies provide insights into how the structure of the dilithium salts, particularly the length of the perfluoroalkylene linking group, influences the ionic conductivity and overall performance of the batteries (Geiculescu et al., 2004).
Synthesis of Carbene Complexes
The use of sulfonyl-substituted dilithium methandiide in synthesizing carbene complexes reveals its potential in the stabilization of such complexes, especially with oxophilic metals like zirconium. This finding opens new pathways in the field of organometallic chemistry and catalysis (Becker & Gessner, 2014).
将来の方向性
One study suggests that a 3,4-dihydroxybenzoic acid dilithium salt (a type of organic lithium salt) could be used as a cathode additive in lithium-ion batteries, leading to safer and greener batteries . This suggests potential future applications for similar dilithium salts, including Sulfopyruvic Acid Dilithium Salt, in the field of energy storage.
特性
CAS番号 |
103963-67-3 |
|---|---|
製品名 |
Sulfopyruvic Acid Dilithium Salt |
分子式 |
C₃H₄Li₂O₆S |
分子量 |
182.01 |
同義語 |
2-Oxo-3-sulfo-propanoic Acid Dilithium Salt; 2-Oxo-3-sulfo-propanoic Acid Lithium Salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



